molecular formula C18H19N3O3 B264695 1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione

1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione

Cat. No.: B264695
M. Wt: 325.4 g/mol
InChI Key: WTXMETXANJLCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione typically involves multi-step organic reactions. The starting material is usually an anthraquinone derivative, which undergoes a series of substitution reactions to introduce the amino, ethylamino, and hydroxyethylamino groups. Common reagents used in these reactions include amines, alkyl halides, and reducing agents. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final product isolation. Techniques such as crystallization, distillation, and chromatography are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-(methylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone
  • 1-Amino-4-(ethylamino)-2-[(2-methoxyethyl)amino]anthra-9,10-quinone
  • 1-Amino-4-(propylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone

Uniqueness

1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H19N3O3/c1-2-20-12-9-13(21-7-8-22)16(19)15-14(12)17(23)10-5-3-4-6-11(10)18(15)24/h3-6,9,20-22H,2,7-8,19H2,1H3

InChI Key

WTXMETXANJLCJS-UHFFFAOYSA-N

SMILES

CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)NCCO

Canonical SMILES

CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)NCCO

Origin of Product

United States

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